3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with a pyrazole ring. Its structure includes a difluoromethyl group at position 6, a carboxamide at position 2, and a 1,3-dimethylpyrazole substituent at position 3.
Properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-(1,3-dimethylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5OS/c1-5-7(4-21(2)20-5)6-3-8(12(15)16)19-14-9(6)10(17)11(23-14)13(18)22/h3-4,12H,17H2,1-2H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZEYCSMOSXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 1005694-50-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C₁₄H₁₃F₂N₅OS
- Molecular Weight : 337.35 g/mol
- CAS Number : 1005694-50-7
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Storage Temperature | Ambient |
| Safety Classification | Warning |
The biological activity of 3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound's structure suggests potential inhibition of key enzymes and receptors that play a role in disease processes.
Pharmacological Effects
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Study on Antitumor Activity
A study conducted on a series of pyrazole derivatives, including the compound , demonstrated promising results against BRAF(V600E) mutated cancer cells. The findings indicated that these derivatives could inhibit tumor growth effectively .
In Vivo Studies
In vivo studies have highlighted the pharmacokinetics of the compound, showing adequate bioavailability and sustained plasma concentrations that surpass the minimum inhibitory concentration (MIC) necessary for therapeutic efficacy .
Summary of Biological Activities
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Plasma Half-life | Not specified |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in the substituents on the pyrazole ring and the fluorine-containing groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
* Molecular weight inferred from structurally similar 1,5-dimethyl analog.
Key Structural and Functional Differences
Pyrazole Substituents: The 1,3-dimethyl variant (target compound) and 1,5-dimethyl analog () differ in steric and electronic effects. The 1-ethyl-3-methyl analog () introduces a bulkier ethyl group, which could alter solubility and metabolic stability due to increased hydrophobicity .
Fluorine-Containing Groups :
- Difluoromethyl (-CF2H) vs. Trifluoromethyl (-CF3) : The trifluoromethyl group () is more electron-withdrawing, which may enhance electrophilic character and affect reactivity or target binding. Difluoromethyl groups balance lipophilicity and metabolic resistance, making them common in drug design .
Synthetic Accessibility: The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclocondensation reactions, as described in for structurally related compounds. Modifications to the pyrazole or fluorine groups require tailored reagents, such as ethyl N-methanimidates for pyrazole functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
